2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 376584-76-8
Cat. No.: VC2044349
Molecular Formula: C14H17BO2S
Molecular Weight: 260.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 376584-76-8 |
|---|---|
| Molecular Formula | C14H17BO2S |
| Molecular Weight | 260.2 g/mol |
| IUPAC Name | 2-(1-benzothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C14H17BO2S/c1-13(2)14(3,4)17-15(16-13)12-9-10-7-5-6-8-11(10)18-12/h5-9H,1-4H3 |
| Standard InChI Key | RQIATWFGYKTVCM-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3S2 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3S2 |
Introduction
Physical and Chemical Properties
The compound possesses distinctive physical and chemical characteristics that contribute to its synthetic utility. Table 1 summarizes the key physical and chemical properties of 2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Table 1: Physical and Chemical Properties of 2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
| Property | Value/Description |
|---|---|
| CAS Number | 376584-76-8 |
| Molecular Formula | C₁₄H₁₇BO₂S |
| Molecular Weight | 260.2 g/mol |
| Physical State (20°C) | Solid |
| IUPAC Name | 2-(1-benzothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| InChI | InChI=1S/C14H17BO2S/c1-13(2)14(3,4)17-15(16-13)12-9-10-7-5-6-8-11(10)18-12/h5-9H,1-4H3 |
| InChIKey | RQIATWFGYKTVCM-UHFFFAOYSA-N |
| LogP (calculated) | ~3.2 |
| Storage Conditions | Room temperature (recommended in cool, dark place, <15°C) |
The compound contains a benzo[b]thiophene core with a pinacol boronic ester functionality at the 2-position. This structural arrangement confers specific reactivity patterns that are highly valuable in synthetic organic chemistry .
Synthesis Methods
The synthesis of 2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of benzo[b]thiophene-2-boronic acid with pinacol in the presence of a catalyst. This esterification process is often facilitated by palladium-based catalysts and can be optimized under various conditions to improve yield and purity.
Traditional Synthetic Approach
The traditional approach involves a two-step process:
-
Formation of benzo[b]thiophene-2-boronic acid through metallation of benzo[b]thiophene followed by reaction with a boron electrophile
-
Esterification with pinacol to form the pinacol ester
This process typically requires careful control of reaction conditions to prevent decomposition of the boronic acid intermediate .
Alternative Synthetic Routes
Recent advances have developed alternative synthetic pathways that offer improved efficiency:
-
Direct borylation of benzo[b]thiophene using iridium-catalyzed C-H activation
-
Miyaura borylation of 2-halobenzo[b]thiophenes
-
Metal-catalyzed cyclizations of appropriately functionalized precursors
These methods have expanded the accessibility of this compound and related derivatives for research and industrial applications .
Chemical Reactivity and Applications
2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane demonstrates a range of chemical reactivity patterns that make it valuable in organic synthesis.
Suzuki-Miyaura Cross-Coupling Reactions
The compound serves as an excellent substrate for Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds between unsaturated organic compounds. The versatility of this reaction allows for the synthesis of a wide range of complex molecules .
Table 2: Examples of Suzuki-Miyaura Coupling Conditions Using 2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
| Coupling Partner | Catalyst System | Solvent System | Reaction Conditions | Product Type | Yield Range |
|---|---|---|---|---|---|
| Aryl halides | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | 100°C, 16h | 2-Arylbenzo[b]thiophenes | 19-73% |
| Pyridyl halides | Pd(dppf)Cl₂ | Dioxane/H₂O | 90°C, 1.5h | Pyridylbenzo[b]thiophenes | ~50% |
| Chloropyridazines | Pd(PPh₃)₂Cl₂/CyJohnPhos | Dioxane/EtOH/H₂O | 150°C, 0.25h (microwave) | Pyridazinylbenzo[b]thiophenes | Not specified |
These reactions typically employ palladium catalysts in combination with suitable ligands and bases to facilitate the coupling process .
Borylative Cyclization
Recent research has explored the utility of this compound in borylative cyclization reactions. These transformations provide a metal-free route to useful benzofuran and benzothiophene boronic acid derivatives. This methodology represents a simple, scalable approach to compounds that would otherwise be challenging to synthesize .
Applications in Pharmaceutical Synthesis
The compound has found significant applications in pharmaceutical synthesis, particularly in the development of:
-
Heterocyclic compounds with potential biological activity
-
Materials with unique electronic properties
-
Ligands for asymmetric catalysis
-
Building blocks for more complex molecular architectures
Its ability to participate in selective carbon-carbon bond-forming reactions makes it a valuable tool in medicinal chemistry .
| Category | Information |
|---|---|
| GHS Pictogram | Warning |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes) |
| Storage Recommendations | Store at room temperature, preferably in a cool, dark place below 15°C |
| Environmental Considerations | Moderate environmental persistence potential, proper disposal essential |
Boronic acid esters generally are considered to have moderate environmental persistence and potential for bioaccumulation. Proper disposal and handling are essential to minimize environmental risks .
Recent Research Findings and Applications
Recent studies have focused on optimizing the synthesis conditions for boronic acid esters like 2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and exploring their applications in various cross-coupling reactions.
Use as Stable Boron Sources
Research has demonstrated that arylboronic acid pinacol esters, including 2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, can serve as stable boron sources for the synthesis of boracycles. The bidentate character of the pinacol group stabilizes reaction intermediates and suppresses undesired side reactions, leading to improved yields compared to alternative boron sources .
Thioboration Reactions
Innovative research has explored the use of this compound in thioboration reactions for the formation of C3-borylated benzofurans. This methodology provides a metal-free route to useful benzofuran and benzothiophene boronic acid derivatives, many of which would be difficult to access through conventional methods .
Applications in Complex Molecule Synthesis
The compound has been utilized in the synthesis of complex molecular architectures:
Table 4: Examples of Complex Molecules Synthesized Using 2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
| Target Molecule | Reaction Type | Conditions | Outcome/Yield |
|---|---|---|---|
| 4-amino-6-(benzo[b]thiophenyl-5-yl)-3,5-dichloropicolinate | Suzuki coupling | CsF, (PPh₃)₂PdCl₂, Dioxane/H₂O, 120°C, microwave | Successfully synthesized |
| 1-[5-(benzo[b]thiophen-5-yl)-6-(6-methyl-pyridin-2-yl)-2,3-dihydro-imidazo[1,2-a]imidazol-1-yl]-ethanone | Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, toluene/EtOH, 100°C, 16h | 19% yield |
| 4-[6-(1-benzothien-5-yl)pyridazin-3-yl]-1,4-diazatricyclo[4.3.1.1³,⁸]undecane | Suzuki coupling | Pd(PPh₃)₂Cl₂, CyJohnPhos, dioxane/EtOH/Na₂CO₃, microwave, 150°C | Successfully synthesized |
These examples highlight the utility of this compound in accessing structurally diverse and functionally rich molecular frameworks .
Future Directions and Perspectives
The development of more efficient catalysts and reaction conditions for utilizing 2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane continues to be an active area of research. Several promising directions have emerged:
Catalyst Development
Efforts are underway to develop new catalytic systems that can enhance the reactivity and selectivity of cross-coupling reactions involving this compound. These include:
-
Development of ligands that promote challenging cross-couplings
-
Heterogeneous catalytic systems for easier recovery and reuse
-
Photoredox-mediated transformations for milder reaction conditions
These advances could expand the utility of this compound in both academic and industrial settings .
Green Chemistry Applications
Research into more environmentally friendly applications includes:
-
Aqueous reaction conditions to reduce organic solvent use
-
Lower catalyst loadings to minimize metal waste
-
One-pot multi-step transformations to improve efficiency
-
Flow chemistry approaches for continuous processing
These developments align with the principles of green chemistry and sustainable synthesis .
Novel Applications
Emerging applications for 2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
-
Development of functional materials for electronic and optoelectronic applications
-
Creation of novel heterocyclic scaffolds for biological screening
-
Use in C-H functionalization methodologies
-
Application in the synthesis of natural product analogues
These diverse applications highlight the continuing importance of this compound in synthetic organic chemistry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume